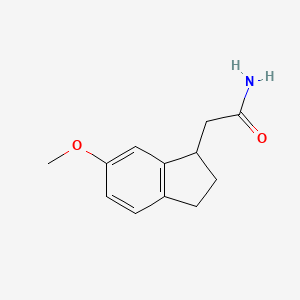
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indenyl derivatives It is characterized by the presence of a methoxy group and an acetamide group attached to the indene ring system
Preparation Methods
The synthesis of 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.
Acetylation: The indene derivative is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Amidation: The resulting acetylated product is further reacted with ammonia or an amine to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens and nucleophiles like sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
2-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide can be compared with other similar compounds, such as:
2-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide: This compound has additional methoxy groups, which may alter its chemical and biological properties.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methanamine group instead of an acetamide group, leading to different reactivity and applications.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: This compound lacks the acetamide group and has different chemical behavior and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H2,13,14) |
InChI Key |
PHQMKEAKQBGBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2CC(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


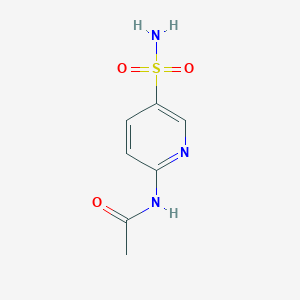
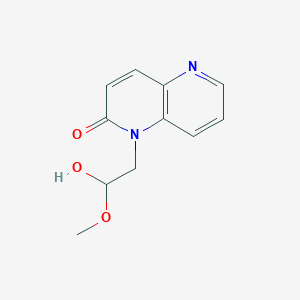

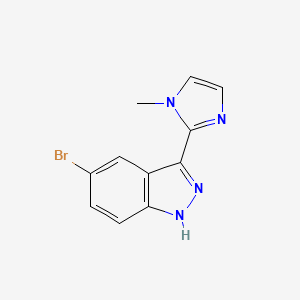

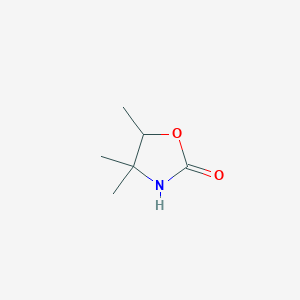
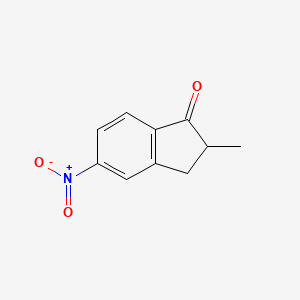
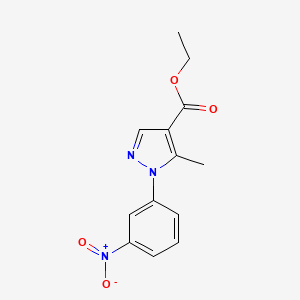
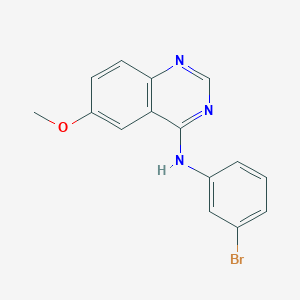

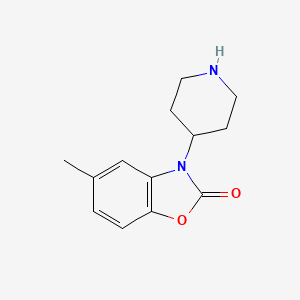

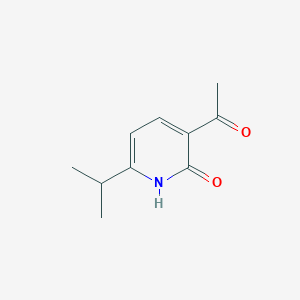
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)
